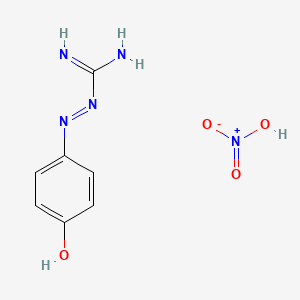
4-(Chloromethyl)-2-propyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-propyl-1,3-dioxolane typically involves the reaction of 2-propyl-1,3-dioxolane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is a common reagent for substitution reactions involving the chloromethyl group.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired transformation.
Major Products
The major products formed from substitution reactions include phenoxy derivatives, which can be further functionalized for various applications.
科学的研究の応用
4-(Chloromethyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-propyl-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-2-propyl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1,3-dioxolane: Lacks the propyl group, making it less sterically hindered.
Uniqueness
4-(Chloromethyl)-2-propyl-1,3-dioxolane is unique due to the combination of the chloromethyl and propyl groups on the dioxolane ring, which imparts specific reactivity and steric properties that can be advantageous in certain chemical syntheses and applications.
特性
CAS番号 |
4469-51-6 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC名 |
4-(chloromethyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-7-9-5-6(4-8)10-7/h6-7H,2-5H2,1H3 |
InChIキー |
PDFCICVJFMZXPK-UHFFFAOYSA-N |
正規SMILES |
CCCC1OCC(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)


![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)

![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)
![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
